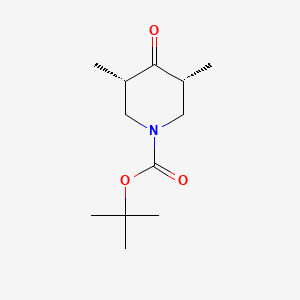![molecular formula C15H12O4 B2560025 4-[(2-Formylphenoxy)methyl]benzoic acid CAS No. 338994-68-6](/img/structure/B2560025.png)
4-[(2-Formylphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Formylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 338994-68-6. It has a molecular weight of 256.26 and its linear formula is C15H12O4 .
Molecular Structure Analysis
The molecular structure of “4-[(2-Formylphenoxy)methyl]benzoic acid” is represented by the linear formula C15H12O4 . The molecular weight of this compound is 256.26 .Physical And Chemical Properties Analysis
“4-[(2-Formylphenoxy)methyl]benzoic acid” is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Liquid Crystal Intermediates
- Synthesis of Liquid Crystal Intermediates : A study by Dou Qing (2000) discusses the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate of many ferroelectric and antiferroelectric liquid crystals. This synthesis process involves methylation, acylation, haloform reaction, demethlation, alkylation condensation, and reduction.
Synthesis Methods
- Alternative Synthesis Approaches : In 2019, Lomov D. developed alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This research used readily available starting materials and achieved total yields of 17% and 37% (Lomov (2019)).
Pharmaceutical Applications
EP1 Receptor Selective Antagonists : A study by Naganawa A. et al. (2006) focused on the development of EP1 receptor selective antagonists, where 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid exhibited optimized antagonist activity (Naganawa et al., 2006).
Antimicrobial and Molluscicidal Activity : Research by Orjala J. et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, showing significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Synthesis of Specific Derivatives
Derivative Synthesis for Natural Products : A synthesis method for methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls (natural products with various biological activities), was developed by Lou Hong-xiang (2012) (Lou Hong-xiang (2012)).
Phenolic Acid Derivatives Analysis : Hušek P. (1992) introduced a method for fast derivatization and GC analysis of phenolic acids, including benzoic acid and its derivatives, which can be converted to derivatives suitable for GC analysis (Hušek (1992)).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-[(2-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHSPLHZAFUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)
![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)
![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559952.png)
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)
![2,5-dichloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2559956.png)
![2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one](/img/structure/B2559957.png)


![5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2559961.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2559962.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2559963.png)